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molecular formula C12H14N2O B8367826 2-(2-Ethylindolizin-1-yl)acetamide

2-(2-Ethylindolizin-1-yl)acetamide

Cat. No. B8367826
M. Wt: 202.25 g/mol
InChI Key: QCKZZKLJABQLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608626B2

Procedure details

2-Pyridinepropaneamide (6.5 g, 43 mmol) was dissolved in warm acetone (500 mL). 1-Bromobutanone (10.0 g, 66 mmol) was added and the reaction mixture was heated under reflux for 48 hours. The reaction mixture was cooled in a freezer and the acetone was decanted from a light brown solid (12 g). The solid was dissolved in hot ethanol (450 mL). Solid NaHCO3 (10 g) was added and the reaction mixture was heated under reflux with stirring for 6 h. The reaction mixture was filtered to remove NaBr and the filtrate was evaporated under reduced pressure to give a brown solid residue. The residue was extracted 4 times with boiling hexane (500 mL). Each time the solvent was decanted from the remaining solid and cooled in the freezer. A final extraction was with boiling heptane (500 mL). Collection of the cooled filtrates and drying of the collected solid gave 1.35 g of 2-(2-ethylindolizin-1-yl)acetamide. The 2-(2-ethylindolizin-1-yl)acetamide (440 mg ) in ethyl ether (90 mL) was treated with lithium aluminum hydride (360 mg) and heated under reflux in a nitrogen atmosphere overnight. After cooling to room temperature, an aqueous solution of Rochelle salt was cautiously added with stirring until a solution was observed. The phases were separated and the aqueous phase was extracted 3 times with ether. The combined organic layers were extracted with 0.1 N HCl, and the aqueous layer was made basic with 2.5 N NaOH. The aqueous phase was extracted with methylene chloride 3 times and the organic phase was evaporated under reduced pressure to give 410 mg of product as a yellow brown oil. The product (170 mg, 0.90 mmol) was dissolved in ethanol and treated with fumaric acid (52 mg, 0.45 mmol). The title compound was obtained as a golden brown solid, mp: 170-175° C. dec. MS [M+H]+ 189 m/z; microanalysis was consistent for C12H16N2+C4H4O4.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][C:9]([NH2:11])=[O:10].Br[CH2:13][C:14](=O)[CH2:15][CH3:16]>CC(C)=O>[CH2:15]([C:14]1[C:7]([CH2:8][C:9]([NH2:11])=[O:10])=[C:2]2[N:1]([CH:13]=1)[CH:6]=[CH:5][CH:4]=[CH:3]2)[CH3:16]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCC(=O)N
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in a freezer
CUSTOM
Type
CUSTOM
Details
the acetone was decanted from a light brown solid (12 g)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hot ethanol (450 mL)
ADDITION
Type
ADDITION
Details
Solid NaHCO3 (10 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove NaBr
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid residue
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted 4 times with boiling hexane (500 mL)
CUSTOM
Type
CUSTOM
Details
Each time the solvent was decanted from the remaining solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the freezer
EXTRACTION
Type
EXTRACTION
Details
A final extraction
CUSTOM
Type
CUSTOM
Details
Collection of the cooled filtrates
CUSTOM
Type
CUSTOM
Details
drying of the collected solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)C=1C(=C2C=CC=CN2C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 15.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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